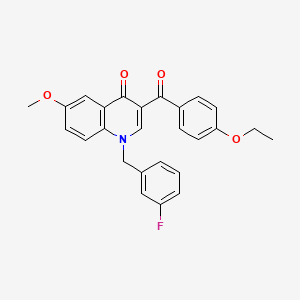

![molecular formula C14H9N5OS2 B2577102 N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)pyrazine-2-carboxamide CAS No. 1206989-34-5](/img/structure/B2577102.png)

N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)pyrazine-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(7-methylbenzo[1,2-d:3,4-d’]bis(thiazole)-2-yl)pyrazine-2-carboxamide” is a compound with the IUPAC name 7-methylbenzo[1,2-d:3,4-d’]bis(thiazole)-2-amine . It has a molecular weight of 221.31 . The compound is a pale-yellow to yellow-brown solid .

Synthesis Analysis

The synthesis of similar compounds, such as benzo[d]imidazo[2,1-b]thiazoles and benzo[d]oxazole derivatives, has been reported in the literature . A highly efficient, unprecedented, catalyst-free microwave-assisted procedure was developed for synthesizing these compounds . The transformation provided rapid access to functionalized benzo[d]imidazo[2,1-b]thiazoles from 2-aminobenzothiazole and N-alkylated 2-aminobenzo[d]oxazole from 2-aminobenzoxazole scaffolds under mild transition-metal-free conditions .Molecular Structure Analysis

The InChI code for the compound is 1S/C9H7N3S2/c1-4-11-7-6(13-4)3-2-5-8(7)14-9(10)12-5/h2-3H,1H3,(H2,10,12) .Chemical Reactions Analysis

The synthesis of benzo[d]imidazo[2,1-b]thiazoles and benzo[d]oxazole derivatives has attracted much attention in recent years . A careful literature survey revealed many reports on the designs of heteroannulation reactions of 2-aminobenzothiazoles with -bromoketones in organic solvents .Physical And Chemical Properties Analysis

The compound is a pale-yellow to yellow-brown solid . It has a molecular weight of 221.31 .科学的研究の応用

Crop Protection and Agriculture

Fusariosis Management in Tulips: Fusariosis, caused by the fungus Fusarium oxysporum, poses a significant threat to tulip cultivation. Researchers have investigated the effects of N-(7-methylbenzo[1,2-d:3,4-d’]bis(thiazole)-2-yl)pyrazine-2-carboxamide (referred to as BTHWA) on tulips grown in greenhouse conditions. Surprisingly, BTHWA not only provided efficient protection against fusariosis but also stimulated the growth and development of tulip plants. Unlike some other systemic acquired resistance (SAR) inducers, BTHWA did not disrupt plant metabolism, ensuring yield stability .

Plant Immunity and Disease Resistance

SAR Induction: BTHWA acts as an inducer of systemic acquired resistance (SAR). SAR is a natural defense mechanism in plants that enhances their ability to fend off pathogens. BTHWA triggers SAR responses, leading to improved immunity against various fungal diseases. Its unique mode of action makes it a promising alternative to traditional plant protection products .

Strawberry Cultivation

Growth Stimulation and Pathogen Limitation: Similar to its effects on tulips, BTHWA has been studied in strawberry cultivation. It stimulates plant growth and limits infections with pathogens. The evidence suggests that BTHWA induces plant resistance through SAR, akin to its parent compound BTH. This makes it valuable for sustainable crop management .

Chemical Synthesis and Derivatives

Thiazole-Based Heteroaromatic Compounds: The synthesis of BTHWA involves thiazole chemistry. Researchers have observed oxidative cyclization of thiol-containing triazolium salts, leading to charged N-substituted heteroaromatic compounds. BTHWA’s structure and reactivity contribute to its diverse applications .

Medicinal Chemistry and Drug Development

Exploring Novel Therapeutic Agents: While BTHWA’s primary applications lie in agriculture, its unique chemical scaffold may inspire drug discovery efforts. Researchers could explore its potential as a lead compound for designing novel therapeutic agents, especially considering its SAR-inducing properties .

Materials Science and Organic Electronics

Functional Materials: The conjugated system within BTHWA’s structure suggests potential applications in materials science. Researchers might investigate its use in organic electronics, such as organic semiconductors or light-emitting materials. Its π-conjugated backbone could contribute to electronic properties .

将来の方向性

The synthesis of benzo[d]imidazo[2,1-b]thiazoles and benzo[d]oxazole derivatives has attracted much attention in recent years . This synthetic manipulation is expected to greatly expand the repertoire of reaction types in heterocyclic chemistry and pave the way for new syntheses of bioactive compounds .

特性

IUPAC Name |

N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9N5OS2/c1-7-17-11-10(21-7)3-2-8-12(11)22-14(18-8)19-13(20)9-6-15-4-5-16-9/h2-6H,1H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAHGJIQDFIDSGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)C4=NC=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9N5OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)pyrazine-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone](/img/structure/B2577019.png)

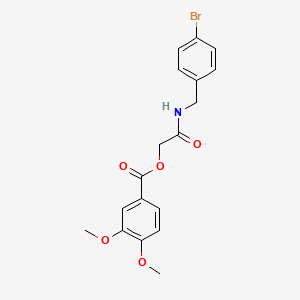

![Ethyl 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2577020.png)

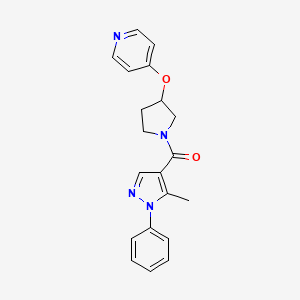

![6-fluoro-N-{[2-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl]methyl}pyridine-3-carboxamide](/img/structure/B2577021.png)

![N-(3-acetylphenyl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2577022.png)

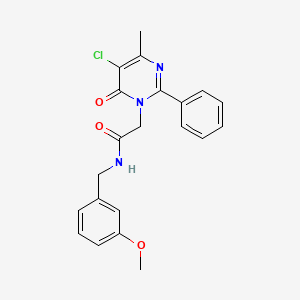

![3-[(2,6-dimethylpyrimidin-4-yl)oxy]-N-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B2577024.png)

![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2577025.png)

![(2Z)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile](/img/structure/B2577027.png)

![N-(2-Methoxyethyl)-N-[(6-methylpyridin-2-yl)methyl]prop-2-yn-1-amine](/img/structure/B2577033.png)

![N-benzyl-2-(3'-(4-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2577034.png)

![3-[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carbonyl]-1H-pyridazin-6-one](/img/structure/B2577042.png)